Introduction: The Strategic Importance of a Trifunctionalized Aromatic Core
Introduction: The Strategic Importance of a Trifunctionalized Aromatic Core
An In-Depth Technical Guide to 2-Chloro-4-fluoronitrobenzene (CAS 2106-50-5)
In the landscape of modern chemical synthesis, certain molecules stand out not for their final application, but for the versatile potential they unlock. 2-Chloro-4-fluoronitrobenzene, identified by its CAS number 2106-50-5, is a quintessential example of such a pivotal building block.[1] This trifunctionalized aromatic compound serves as a linchpin in the synthetic pathways leading to a diverse array of high-value products, from life-saving pharmaceuticals to advanced agrochemicals and performance materials.[1][2]
Its strategic value lies in the specific arrangement of its functional groups: a nitro group, a chlorine atom, and a fluorine atom on a benzene ring. The potent electron-withdrawing nature of the nitro group profoundly activates the ring for nucleophilic aromatic substitution (SNAr), while the two distinct halogen atoms offer opportunities for selective and sequential reactions.[3] This guide provides an in-depth exploration of the properties, synthesis, reactivity, and applications of 2-Chloro-4-fluoronitrobenzene, offering field-proven insights for researchers, scientists, and drug development professionals.
Caption: Chemical structure of 2-Chloro-4-fluoronitrobenzene.
PART 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. These parameters dictate storage, handling, reaction conditions, and purification strategies.
Physicochemical Properties
The key physical and chemical characteristics of 2-Chloro-4-fluoronitrobenzene are summarized below. The compound is typically a low-melting solid, appearing as a light yellow to green crystalline powder.[2] Proper storage at refrigerated temperatures (2-8 °C) is recommended to maintain its long-term stability.[2]
| Property | Value | Source(s) |
| CAS Number | 2106-50-5 | [2][4] |
| Molecular Formula | C₆H₃ClFNO₂ | [2][4] |
| Molecular Weight | 175.54 g/mol | [2][4] |
| Appearance | Light orange to yellow to green powder/crystal | [2][5] |
| Melting Point | 33 - 39 °C | [2][6] |
| Boiling Point | 71 °C @ 2.3 mmHg; 236.4 °C @ 760 mmHg | [2][7][8] |
| Purity (Typical) | ≥ 98% (GC) | [2][5] |
| Solubility | Insoluble in water | [6] |
Spectroscopic Identity
Confirmation of the structure and purity of 2-Chloro-4-fluoronitrobenzene is routinely achieved through standard spectroscopic methods. Public databases and supplier technical sheets provide access to reference spectra, including 1H NMR, 13C NMR, 19F NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4][9]
-
1H NMR: The proton NMR spectrum is characterized by complex multiplets in the aromatic region, corresponding to the three protons on the substituted ring.
-
19F NMR: A key technique for fluorinated compounds, 19F NMR will show a distinct signal for the single fluorine atom, with coupling to adjacent protons.
-
Mass Spectrometry: GC-MS analysis will show a molecular ion peak corresponding to the molecular weight (175.54 g/mol ) and a characteristic isotopic pattern due to the presence of chlorine.[4]
-
IR Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the C-NO₂ stretching vibrations, as well as bands corresponding to C-Cl, C-F, and aromatic C-H bonds.[4]
PART 2: Synthesis and Manufacturing Insights
The most common industrial synthesis of 2-Chloro-4-fluoronitrobenzene involves the direct nitration of 3-chlorofluorobenzene.[7] This is an electrophilic aromatic substitution reaction where the choice of reagents and strict control of reaction parameters are critical for achieving good yield and regioselectivity, minimizing the formation of unwanted isomers.
Causality in Synthesis: The Nitration of 3-Chlorofluorobenzene
The directing effects of the existing substituents on the aromatic ring govern the position of the incoming nitro group. Both chlorine and fluorine are ortho-, para-directing substituents. However, they are also deactivating. The nitration of 3-chlorofluorobenzene will yield a mixture of isomers, from which the desired 2-chloro-4-fluoro-1-nitrobenzene must be isolated.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Protocol 2: SNAr with an Amine Nucleophile
This representative protocol illustrates the synthesis of an N-aryl derivative, a common motif in pharmaceuticals.
Materials:
-
2-Chloro-4-fluoronitrobenzene (1 eq)
-
Primary or Secondary Amine (e.g., Morpholine, 1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate, Brine
Procedure:
-
Reaction Setup: To a solution of 2-Chloro-4-fluoronitrobenzene in DMSO, add the amine and potassium carbonate.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed. Causality Note: DMSO is an excellent polar aprotic solvent for SNAr reactions as it solvates the cation (K⁺) but not the anion, enhancing the nucleophilicity of the amine. K₂CO₃ acts as a base to neutralize the H-X formed.
-
Workup: Cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.
B. Reduction of the Nitro Group
The conversion of the nitro group to an amine is a foundational step in utilizing this building block, as the resulting 2-chloro-4-fluoroaniline is a precursor to many bioactive molecules and dyes. [10][11] Choice of Method:
-
Catalytic Hydrogenation: This is a clean and efficient method using catalysts like Pd/C or Pt/C under a hydrogen atmosphere. [11][12]It offers high yields but carries a risk of dehalogenation (loss of Cl or F), especially with highly active catalysts like palladium. [11]* Metal-Acid Reduction: Classic methods using metals like iron, tin, or zinc in acidic media are robust and cost-effective, avoiding dehalogenation. However, they require stoichiometric amounts of metal and can involve more demanding workups. [11]
Caption: Key methods for the reduction of the nitro group.
Protocol 3: Catalytic Hydrogenation to 2-Chloro-4-fluoroaniline
This protocol prioritizes efficiency and product purity, with controls to minimize dehalogenation.
Materials:
-
2-Chloro-4-fluoronitrobenzene (1 eq)
-
5% Platinum on Carbon (Pt/C, 1-2 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogen source (balloon or Parr hydrogenator)
-
Celite
Procedure:
-
Reaction Setup: Dissolve 2-Chloro-4-fluoronitrobenzene in the chosen solvent (e.g., methanol) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add the Pt/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Causality Note: Pt/C is often preferred over Pd/C for halogenated nitroaromatics as it has a lower propensity to cause hydrodehalogenation. [11]3. Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure (e.g., via a balloon or at 50 psi in a Parr apparatus). Stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Workup: Once complete, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Safety Note: The Pt/C catalyst can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry out completely.
-
Isolation: Rinse the filter cake with fresh solvent. Concentrate the combined filtrates under reduced pressure to yield the crude 2-chloro-4-fluoroaniline, which can be further purified if necessary.
PART 4: Applications and Safety
The versatility demonstrated by its reactivity profile makes 2-Chloro-4-fluoronitrobenzene a crucial intermediate across several industries.
-
Pharmaceuticals: It is a key starting material for synthesizing active pharmaceutical ingredients (APIs), particularly for anti-inflammatory and analgesic drugs. [1][2]It is also used in the synthesis of benzothiazole derivatives and other heterocyclic scaffolds of medicinal interest. [7]* Agrochemicals: The compound is used to produce potent and selective herbicides and pesticides, contributing to modern crop protection. [1][2]* Dyes and Materials: It serves as a precursor in the synthesis of specialized dyes and pigments. [2]In material science, it can be incorporated into polymers to enhance properties like durability and thermal resistance. [2]
Safety and Handling
2-Chloro-4-fluoronitrobenzene is a hazardous chemical and must be handled with appropriate precautions. [6]
| Hazard Class | GHS Statement | Source(s) |
|---|---|---|
| Acute Toxicity, Oral | H301/H302: Toxic or Harmful if swallowed | [4][5] |
| Acute Toxicity, Dermal | H311/H312: Toxic or Harmful in contact with skin | [4][5] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [4][5] |
| Skin Irritation | H315: Causes skin irritation | [4] |
| Eye Irritation | H319: Causes serious eye irritation | [4]|
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, nitrile gloves, and a lab coat. [6]* Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [13]* First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If ingested or inhaled, seek immediate medical attention. [6]* Storage: Store in a tightly sealed container in a cool, dry, and locked area away from incompatible materials. [2][6]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [6]
Conclusion
2-Chloro-4-fluoronitrobenzene (CAS 2106-50-5) is far more than a simple catalog chemical; it is a strategic enabler of chemical innovation. Its value is derived from the predictable yet versatile reactivity of its trifunctionalized aromatic core. By mastering its two primary reaction pathways—nucleophilic aromatic substitution and nitro group reduction—researchers and process chemists can unlock efficient routes to complex molecular targets. A comprehensive understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
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